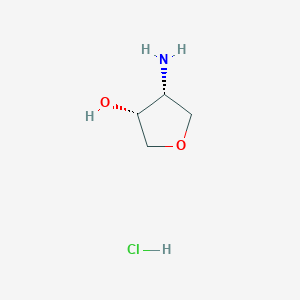cis-4-Aminotetrahydrofuran-3-ol hydrochloride
CAS No.: 352534-77-1
Cat. No.: VC7844135
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 352534-77-1 |
|---|---|
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 |
| IUPAC Name | (3R,4R)-4-aminooxolan-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1 |
| Standard InChI Key | XFDDJSOAVIFVIH-HJXLNUONSA-N |
| Isomeric SMILES | C1[C@H]([C@H](CO1)O)N.Cl |
| SMILES | C1C(C(CO1)O)N.Cl |
| Canonical SMILES | C1C(C(CO1)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
cis-4-Aminotetrahydrofuran-3-ol hydrochloride belongs to the tetrahydrofuran family, characterized by a five-membered oxygen-containing ring. The "cis" designation indicates that the amino () and hydroxyl () groups occupy adjacent positions on the same side of the ring . The absolute configuration is specified as (3R,4R), as confirmed by IUPAC nomenclature and stereochemical descriptors . The hydrochloride salt enhances the compound’s stability and solubility, making it preferable for synthetic applications.
The molecular weight is 139.58 g/mol, calculated from its formula . Key identifiers include:
Spectroscopic and Computational Data
The compound’s 2D and 3D conformers have been computationally modeled, revealing a puckered ring structure typical of tetrahydrofuran derivatives . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data are available through commercial suppliers, ensuring purity verification .
Physicochemical Properties
Stability and Solubility
As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol. Its stability under ambient conditions is affirmed by vendor storage recommendations, which typically advise room-temperature storage in airtight containers .
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute oral toxicity | H302 | Avoid ingestion |
| Skin irritation | H315 | Wear protective gloves |
| Serious eye irritation | H319 | Use eye protection |
| Respiratory tract irritation | H335 | Ensure adequate ventilation |
Precautionary measures include using personal protective equipment (PPE) and adhering to proper ventilation protocols .
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| Apolloscientific | 1 g | 979 | ≥95% |
| SynQuest Laboratories | 1 g | 1080 | ≥98% |
| Alichem | 5 g | 4588 | ≥97% |
Prices correlate with quantity and purity, indicating its high value in research .
Pharmaceutical Relevance
The compound’s stereochemistry and functional groups make it a chiral precursor in synthesizing β-lactam antibiotics and neuraminidase inhibitors. Its role in patented processes underscores its potential in antiviral and antibacterial drug development .
Future Directions and Research Opportunities
Further studies could explore:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to improve yield and reduce costs.
-
Structure-Activity Relationships (SAR): Modifying the tetrahydrofuran core to enhance bioactivity.
-
Green Chemistry Approaches: Investigating solvent-free or catalytic methods to align with sustainability goals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume